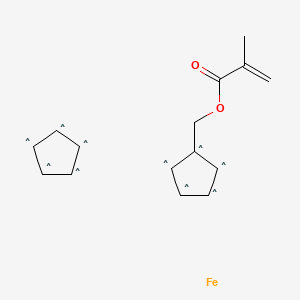

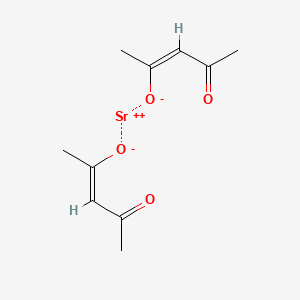

![molecular formula C26H43NO6 B15088393 Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)

Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cholic acid, also known as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is a primary bile acid produced in the liver. It is a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid. Cholic acid plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine by emulsifying dietary fats .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cholic acid is synthesized from cholesterol in the liver through a series of enzymatic reactions. The primary pathway involves the hydroxylation of cholesterol at the 7 position by the enzyme cholesterol 7α-hydroxylase (CYP7A1), followed by further modifications to produce cholic acid .

Industrial Production Methods: In industrial settings, cholic acid can be produced through the extraction from animal bile or through chemical synthesis. The chemical synthesis involves multiple steps, including the oxidation of cholesterol and subsequent hydroxylation and cyclization reactions .

Analyse Chemischer Reaktionen

Types of Reactions: Cholic acid undergoes various chemical reactions, including:

Oxidation: Cholic acid can be oxidized to form deoxycholic acid and other derivatives.

Reduction: Reduction reactions can modify the hydroxyl groups on the steroid nucleus.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for esterification reactions.

Major Products Formed:

Deoxycholic acid: Formed through the oxidation of cholic acid.

Glycocholic acid and taurocholic acid: Formed through conjugation with glycine and taurine, respectively.

Wissenschaftliche Forschungsanwendungen

Cholic acid has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.

Biology: Studied for its role in the regulation of cholesterol metabolism and bile acid synthesis.

Medicine: Used in the treatment of bile acid synthesis disorders and peroxisomal disorders. .

Industry: Employed in the production of surfactants and emulsifying agents due to its amphiphilic nature.

Wirkmechanismus

Cholic acid exerts its effects primarily through its role in the emulsification of dietary fats. It acts as a surfactant, reducing the surface tension of fat droplets and breaking them down into smaller micelles, which are more easily absorbed in the intestine . Additionally, cholic acid regulates the expression of genes involved in bile acid synthesis and metabolism through interactions with nuclear receptors such as the farnesoid X receptor .

Vergleich Mit ähnlichen Verbindungen

Chenodeoxycholic acid: Another primary bile acid produced in the liver.

Deoxycholic acid: A secondary bile acid formed from cholic acid by intestinal bacteria.

Lithocholic acid: A secondary bile acid formed from chenodeoxycholic acid.

Uniqueness of Cholic Acid: Cholic acid is unique due to its three hydroxyl groups, which confer distinct chemical properties and biological functions. Its ability to form micelles and emulsify fats is more pronounced compared to other bile acids, making it essential for efficient fat digestion and absorption .

Eigenschaften

Molekularformel |

C26H43NO6 |

|---|---|

Molekulargewicht |

466.6 g/mol |

IUPAC-Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i23+1 |

InChI-Schlüssel |

RFDAIACWWDREDC-JSLOLQEMSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)NC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Kanonische SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-3-Ethyl-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088316.png)

![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate](/img/structure/B15088327.png)

![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)

![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)

![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)